Lipophilicity Modulation: 5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine versus 5-Cyclopropylpyrimidin-2-amine and 5-(Trifluoromethyl)pyrimidin-2-amine
The target compound exhibits a computed LogP of 1.18, which is 0.34 units lower than 5-cyclopropylpyrimidin-2-amine (LogP 1.52) and 0.48 units lower than 5-(trifluoromethyl)pyrimidin-2-amine (LogP 1.66) . This moderated lipophilicity, achieved through the electron-withdrawing gem-difluoro substituents, places the compound closer to the optimal LogP range (1–3) for oral bioavailability while maintaining sufficient hydrophobicity for target engagement [1].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.18 (computed) |
| Comparator Or Baseline | 5-Cyclopropylpyrimidin-2-amine LogP = 1.52; 5-(Trifluoromethyl)pyrimidin-2-amine LogP = 1.66 |
| Quantified Difference | ΔLogP = -0.34 vs cyclopropyl; ΔLogP = -0.48 vs trifluoromethyl |
| Conditions | Computed values from vendor technical datasheets (Chemscene, Molbase); LogP calculation method not specified but consistent across sources. |
Why This Matters
A ~0.3–0.5 LogP reduction relative to non-fluorinated cyclopropyl and trifluoromethyl analogs lowers the risk of high lipophilicity-driven off-target binding and poor solubility, which are common attrition factors in drug discovery.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
